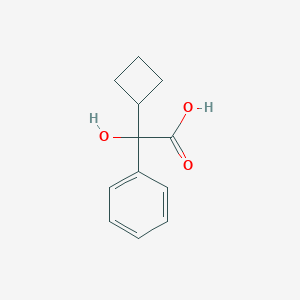

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Übersicht

Beschreibung

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .

Molecular Structure Analysis

The InChI code of the compound is1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) . The compound consists of a cyclobutyl group, a hydroxy group, and a phenylacetic acid group . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are not fully detailed in the search results. The compound is a solid . The melting point, boiling point, density, and refractive index are not available .Wissenschaftliche Forschungsanwendungen

Application in Anticancer and Cell Differentiation Agents

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, as part of the phenylacetic acid family, has been explored in the context of anticancer activities. For instance, esters of phenylacetic acids with deoxyadenosine were found to be resistant to enzymatic hydrolysis and showed potential in targeting delivery of differentiating agents to lymphoid cells, which could be significant in cancer treatment (Grieb et al., 2002).

Role in Enzymatic Hydrolysis and Antiviral Activity

The compound's role in enzymatic hydrolysis processes is also notable. For example, derivatives of cyclobutyl phenyl sulfoxide showed promise in the synthesis of antiviral agents, indicating potential applications in treating herpesviruses and cytomegalovirus infections (Bisacchi et al., 1991). Additionally, another study explored the synthesis and antiviral activity of cyclobutyl nucleoside analogues, which included cyclobutyl phenyl groups, highlighting their effectiveness against a range of herpesviruses (Bisacchi et al., 1991).

Contribution to Antibacterial Agents

Research also extends to antibacterial applications. For instance, cyclobutanol containing dipeptide analogs demonstrated enhanced antibacterial activity against certain bacteria, suggesting a potential role for similar cyclobutyl structures in developing new antibacterial agents (Baldwin et al., 1986).

Impact in Plant Biosynthesis and Metabolism

In plant biosynthesis and metabolism, hydroxyphenylacetic acids, related to 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, have been identified as products of the shikimic acid pathway, playing a role in natural plant processes (Kindl, 1969).

Chirality and Pharmaceutical Applications

The study of chiral forms of phenylacetic acids, including cyclobutyl derivatives, has implications in pharmaceutical research. For example, the resolution of chiral esters using cyclodextrins, which includes phenylacetic acid derivatives, provides insights into drug reactivity and design (Beyrich et al., 1995).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclobutyl derivatives, such as cyclobutyl phenyl sulfide, are important for the development of various chemical agents. These compounds have been utilized in the creation of glucokinase activators, potentially relevant for treating type 2 diabetes (Fyfe & Rasamison, 2005).

Environmental and Photocatalytic Studies

Cyclobutyl phenylacetic acid derivatives have also been studied in environmental contexts, such as the photocatalytic degradation of pollutants (Calza et al., 2006).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are currently unknown . More research is needed to determine which pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is currently unknown

Eigenschaften

IUPAC Name |

2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGXYXVTCLJDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447240 | |

| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid | |

CAS RN |

1460-47-5 | |

| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

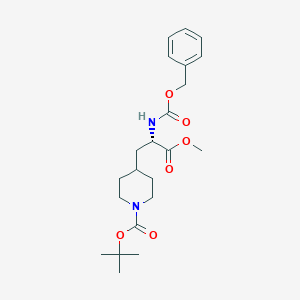

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)